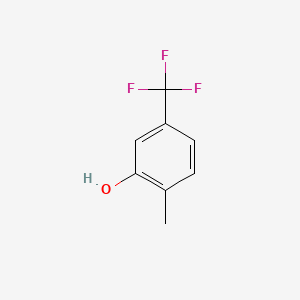

2-Methyl-5-(trifluoromethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWYZBGMPOIRBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Methyl-5-(trifluoromethyl)phenol, a valuable fluorinated building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed examination of the most practical and scientifically robust synthetic strategies. We will delve into the mechanistic underpinnings of two primary routes: the Sandmeyer reaction starting from 2-methyl-5-(trifluoromethyl)aniline and the Baeyer-Villiger oxidation of 2-methyl-5-(trifluoromethyl)benzaldehyde. Each section provides a theoretical framework, step-by-step experimental protocols, and a discussion of the critical parameters influencing reaction outcomes.

Introduction: The Significance of Trifluoromethylated Phenols

The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (-CF3) group, in particular, is prized for its unique electronic properties and steric profile. When appended to a phenolic scaffold, the -CF3 group can dramatically alter the acidity of the hydroxyl proton and modulate the overall electronic nature of the aromatic ring, thereby influencing intermolecular interactions with biological targets.[2] this compound is an important intermediate, leveraging the synergistic effects of the methyl and trifluoromethyl substituents to direct further chemical transformations and fine-tune the physicochemical properties of derivative compounds.[3]

Primary Synthetic Strategy 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides a reliable and well-established method for the conversion of an aromatic amine to a phenol via a diazonium salt intermediate.[4] This approach is particularly advantageous due to the ready commercial availability of the requisite starting material, 2-methyl-5-(trifluoromethyl)aniline.[5] The overall transformation is a two-step process: diazotization of the aniline followed by hydrolysis of the resulting diazonium salt.

Reaction Mechanism

The reaction proceeds in two distinct stages. First, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.[6] This intermediate is highly reactive and is typically used without isolation. The subsequent hydrolysis step involves heating the aqueous solution of the diazonium salt, leading to the evolution of nitrogen gas and the formation of a highly unstable aryl cation. This cation is then rapidly quenched by water to yield the desired phenol.

Experimental Workflow: Sandmeyer Synthesis

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethyl group, in particular, imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence the biological activity and material characteristics of a parent scaffold. This guide provides a comprehensive technical overview of 2-Methyl-5-(trifluoromethyl)phenol (CAS No. 1017778-05-0), a molecule of significant interest in these fields.

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data. It aims to provide a practical and insightful resource for researchers by contextualizing the physicochemical properties of this compound, offering detailed experimental protocols for its characterization, and presenting a comparative analysis with its structural isomers. Given the limited availability of experimental data for this specific molecule in the public domain, this guide leverages high-quality predicted data and draws upon established principles of physical organic chemistry to offer a robust and scientifically grounded perspective.

Molecular Identity and Structural Characteristics

This compound is a substituted aromatic compound featuring a phenol backbone with a methyl group at the 2-position and a trifluoromethyl group at the 5-position. This specific substitution pattern dictates its electronic and steric properties, which in turn govern its reactivity and interactions in various chemical and biological systems.

Figure 1: 2D structure of this compound.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 1017778-05-0 | [1][2] |

| Molecular Formula | C₈H₇F₃O | [1][2] |

| Molecular Weight | 176.14 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Purity (Typical) | ≥ 98% | [2] |

Physicochemical Properties: A Blend of Prediction and Comparative Analysis

Direct experimental data for the physicochemical properties of this compound are not widely published. However, computational predictions from reputable sources provide a strong foundation for understanding its behavior. To enhance the reliability of these predictions, a comparative analysis with structurally similar isomers is invaluable.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Boiling Point | 199.5 ± 35.0 °C | [1] |

| Density | 1.279 ± 0.06 g/cm³ | [1] |

| pKa | 9.31 ± 0.10 | [1] |

Boiling and Melting Points

The predicted boiling point of ~200 °C is consistent with a substituted phenol of this molecular weight. The presence of a hydroxyl group allows for hydrogen bonding, which significantly elevates the boiling point compared to non-hydroxylated analogues. For comparison, the isomer 3-Methyl-5-(trifluoromethyl)phenol has a predicted boiling point of 201.3 ± 35.0 °C, suggesting that the relative positions of the methyl and trifluoromethyl groups have a minor influence on this property.[3] In contrast, 2-Methyl-3-(trifluoromethyl)phenol is a crystalline solid with a melting point of approximately 100-105 °C.[4] This highlights how subtle changes in substitution patterns can significantly impact the crystal lattice packing and, consequently, the melting point.

Acidity (pKa)

The acidity of the phenolic proton is a critical parameter, particularly in drug development, as it influences the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and receptor binding. The predicted pKa of 9.31 for this compound indicates that it is a weak acid, typical of phenols.[1]

The electron-withdrawing trifluoromethyl group is expected to increase the acidity (lower the pKa) compared to o-cresol (pKa ≈ 10.3). Conversely, the electron-donating methyl group will slightly decrease the acidity (raise the pKa) compared to 3-(trifluoromethyl)phenol (experimental pKa = 9.08).[5] The predicted pKa of 9.31 is therefore a scientifically reasonable value, balancing these opposing electronic effects. Notably, the predicted pKa for the isomer 3-Methyl-5-(trifluoromethyl)phenol is 9.07, suggesting that the meta-positioning of the methyl group relative to the hydroxyl group results in a slightly more acidic compound.[2][3]

Solubility

While quantitative solubility data is unavailable, some qualitative information can be inferred. The presence of the polar hydroxyl group suggests some solubility in polar protic solvents like methanol and water, as is the case for the isomer 2-Methyl-3-(trifluoromethyl)phenol.[4] However, the lipophilic trifluoromethyl group and the aromatic ring will contribute to solubility in non-polar organic solvents. The overall solubility profile is expected to be a balance of these factors, making it moderately soluble in a range of solvents. For context, 4-Nitro-3-(trifluoromethyl)phenol, a compound with a similarly strong electron-withdrawing group, has a measured water solubility of 5000 mg/L at 25 °C.[6]

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be approached through several established routes for the preparation of trifluoromethylated phenols. A plausible and commonly employed strategy involves the diazotization of the corresponding aniline, followed by hydrolysis.

Figure 2: Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocols for Characterization

The following sections detail the standard, self-validating protocols that would be employed to experimentally determine the physicochemical and spectral properties of this compound.

Melting and Boiling Point Determination

-

Rationale: The melting point of a solid and the boiling point of a liquid are fundamental physical properties that serve as indicators of purity. A sharp, narrow melting point range (typically < 1 °C) is characteristic of a pure crystalline compound.[3]

-

Protocol (Melting Point - for solid isomers):

-

A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated rapidly to approximately 15-20 °C below the expected melting point, then the heating rate is reduced to 1-2 °C per minute.

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

-

Protocol (Boiling Point - for liquid isomers):

-

For small-scale determination, a Thiele tube apparatus is used. A few milliliters of the liquid are placed in a small test tube with an inverted capillary tube.

-

The apparatus is heated gently until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

For larger quantities, a simple distillation setup can be used, with the boiling point being the stable temperature plateau observed during distillation.[7]

-

Aqueous Solubility Determination

-

Rationale: The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8]

-

Protocol (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is allowed to stand to permit the undissolved solid to settle.

-

A filtered aliquot of the supernatant is carefully removed.

-

The concentration of the dissolved compound in the aliquot is determined using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pKa Determination

-

Rationale: Potentiometric titration is a classic and accurate method for determining the pKa of an acidic or basic compound. It involves monitoring the pH of a solution as a titrant of known concentration is added.

-

Protocol (Potentiometric Titration):

-

A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., a methanol-water mixture to ensure solubility).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point.

-

Spectroscopic Analysis

-

Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity. For fluorinated compounds, ¹⁹F NMR is also highly informative.

-

Protocol:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9][10]

-

¹H NMR: The spectrum is acquired on a 400 MHz or higher spectrometer. Expected signals would include a singlet for the phenolic -OH, a singlet for the -CH₃ group, and a set of multiplets in the aromatic region for the three protons on the benzene ring.

-

¹³C NMR: The spectrum is acquired with proton decoupling. Expected signals would include distinct resonances for the eight carbon atoms, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.

-

¹⁹F NMR: This spectrum would show a singlet for the three equivalent fluorine atoms of the -CF₃ group.

-

-

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Protocol (Attenuated Total Reflectance - ATR):

-

A small amount of the sample (liquid or solid) is placed directly on the ATR crystal of an FTIR spectrometer.

-

A background spectrum is recorded and subtracted from the sample spectrum.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Key expected absorption bands include a broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and strong C-F stretching vibrations (~1100-1300 cm⁻¹).[4]

-

-

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

-

Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

-

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

-

The separated compound enters the mass spectrometer, where it is ionized (typically by electron ionization - EI).

-

The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected. The molecular ion peak [M]⁺ would be expected at m/z = 176.

-

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions. It is classified as harmful if swallowed or in contact with skin, and it is corrosive, causing severe skin burns and eye damage.[1][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust if it is a solid.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable building block for the development of new pharmaceuticals and advanced materials. While a comprehensive set of experimentally determined physicochemical data is not yet available in the public literature, this guide provides a robust framework for understanding its properties through high-quality predictions and comparative analysis with its isomers. The detailed protocols for synthesis and characterization offer a clear path for researchers to generate the necessary experimental data to further elucidate the properties and potential applications of this promising molecule. As with any scientific endeavor, the clear distinction between predicted and experimental data is paramount for maintaining scientific integrity and guiding future research.

References

- 1. rsc.org [rsc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-METHYL-5-(TRIFLUOROMETHYL)PHENOL CAS#: 934180-46-8 [m.chemicalbook.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. anaxlab.com [anaxlab.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Solved 1H NMR data for 4- trifluoromethyl phenol | Chegg.com [chegg.com]

- 11. chemsynthesis.com [chemsynthesis.com]

spectroscopic data for 2-Methyl-5-(trifluoromethyl)phenol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-(trifluoromethyl)phenol

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating methyl (-CH₃) and hydroxyl (-OH) groups and the strongly electron-withdrawing trifluoromethyl (-CF₃) group, make it a valuable building block in organic synthesis. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The narrative emphasizes the causality behind spectral features, providing field-proven insights for researchers, scientists, and drug development professionals.

Core Spectroscopic Data Summary

The structural identity of this compound is confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous characterization.

| Parameter | Value | Source/Technique |

| Molecular Formula | C₈H₇F₃O | Mass Spectrometry |

| Molecular Weight | 176.14 g/mol | Mass Spectrometry |

| ¹H NMR (Predicted) | See Table 1 | NMR Spectroscopy |

| ¹³C NMR (Predicted) | See Table 2 | NMR Spectroscopy |

| IR Absorptions | See Table 3 | IR Spectroscopy |

| MS Fragments (m/z) | 176, 157, 129 | Mass Spectrometry |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about the connectivity and electronic environment of the atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring relationships. The substitution pattern on the benzene ring—1,2,4-substitution—gives rise to a characteristic set of signals for the three aromatic protons.

Table 1: ¹H NMR Spectroscopic Data (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.25 | s | 1H | H-6 | This proton is ortho to the -CF₃ group and meta to the -OH group, resulting in a downfield shift with minimal coupling. |

| ~7.15 | d | 1H | H-4 | This proton is ortho to the -CF₃ group and meta to the -CH₃ group, appearing as a doublet due to coupling with H-3. |

| ~7.00 | d | 1H | H-3 | This proton is ortho to the -CH₃ group and meta to the -CF₃ group, appearing as a doublet from coupling with H-4. |

| ~5.5 (broad s) | Singlet | 1H | -OH | The phenolic proton is acidic and often exchanges, resulting in a broad singlet. Its chemical shift is highly dependent on concentration and solvent.[1] |

| ~2.30 | s | 3H | -CH₃ | The methyl protons are shielded and appear as a singlet in a typical upfield region for aryl methyl groups.[1] |

Expertise in Practice: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar analytes.[1] However, for observing a sharp hydroxyl proton signal and avoiding exchange broadening, a solvent like DMSO-d₆ can be employed.[2] In such cases, the -OH proton would appear further downfield and could exhibit coupling to neighboring protons.

Caption: Structure of this compound.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Table 2: ¹³C NMR Spectroscopic Data (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~154 | C-1 (C-OH) | The carbon bearing the hydroxyl group is significantly deshielded. |

| ~132 | C-2 (C-CH₃) | The methyl-substituted carbon. |

| ~130 (q) | C-5 (C-CF₃) | The carbon attached to the trifluoromethyl group is deshielded and appears as a quartet due to C-F coupling. |

| ~124 (q) | -CF₃ | The trifluoromethyl carbon itself shows a strong quartet signal due to one-bond C-F coupling. |

| ~122 | C-4 | Aromatic CH carbon. |

| ~118 | C-6 | Aromatic CH carbon. |

| ~115 | C-3 | Aromatic CH carbon. |

| ~16 | -CH₃ | The methyl carbon appears in the typical upfield aliphatic region. |

Trustworthiness by Design: The observation of a quartet for the C-CF₃ carbon and another for the CF₃ carbon itself is a definitive diagnostic feature. The large one-bond coupling constant (¹JCF) for the CF₃ carbon and the smaller two-bond coupling (²JCF) for the C-5 carbon provide a self-validating system for confirming the presence and position of the trifluoromethyl group.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize magnetic field homogeneity through shimming.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets (or quartets for CF₃-coupled carbons).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to the O-H, C-H, C=C, C-O, and C-F bonds.

Table 3: Key Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3550–3200 (broad) | O-H stretch | Phenolic Hydroxyl[3][4] |

| 3100–3000 | Aromatic C-H stretch | Aromatic C-H |

| ~2950 | Aliphatic C-H stretch | Methyl C-H |

| 1600–1450 | C=C stretch | Aromatic Ring[4] |

| 1350–1150 (strong, multiple bands) | C-F stretch | Trifluoromethyl[2] |

| ~1250 | C-O stretch | Phenolic C-O[5] |

Authoritative Grounding: The broadness of the O-H stretching band is a classic indicator of hydrogen bonding between phenol molecules.[4] The C-O stretching vibration for phenols typically appears at a higher wavenumber (~1220-1250 cm⁻¹) compared to aliphatic alcohols (~1050-1150 cm⁻¹), which helps in distinguishing them.[5] The presence of very strong and complex absorption bands in the 1350-1150 cm⁻¹ region is a highly reliable indicator of a C-F bond, and specifically, a trifluoromethyl group.[2]

Experimental Protocol: FTIR-ATR Data Acquisition

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this analysis.[6]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the sample spectrum over a range of 4000–400 cm⁻¹.

-

Data Presentation: The resulting spectrum is typically presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Table 4: Key Mass Spectrometry Fragmentation Data (Predicted, EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 176 | [C₈H₇F₃O]⁺• | - | Molecular Ion (M⁺•) |

| 157 | [C₈H₄F₃]⁺ | •OH | Loss of hydroxyl radical from M⁺• |

| 129 | [C₇H₄F₃]⁺ | •CHO | Loss of a formyl radical, a common fragmentation for phenols[3] |

Mechanistic Insight: Under Electron Ionization (EI) conditions (typically 70 eV), the molecule is ionized to form a molecular ion (M⁺•).[7] This high-energy ion is unstable and fragments into smaller, more stable charged particles and neutral radicals.[8] Aromatic compounds often produce a strong molecular ion peak due to the stability of the ring system.[9] For phenols, a common fragmentation pathway involves the loss of a formyl radical (CHO), leading to a stable cyclopentadienyl cation derivative.[3][10]

Proposed Fragmentation Pathway

The fragmentation begins with the formation of the molecular ion at m/z 176. Subsequent fragmentation events provide a unique fingerprint for the molecule.

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like dichloromethane or methanol.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.[6]

-

GC Conditions:

-

Column: A standard non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 80 °C), then ramp at 10 °C/min to a final temperature of 280 °C to ensure elution.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.[7]

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and key fragments.

-

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 6. benchchem.com [benchchem.com]

- 7. uni-saarland.de [uni-saarland.de]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

solubility of 2-Methyl-5-(trifluoromethyl)phenol in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Methyl-5-(trifluoromethyl)phenol in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive empirical data in publicly accessible literature, this document synthesizes foundational principles of solubility, outlines detailed experimental protocols for its determination, and explores thermodynamic modeling for predictive analysis. This guide is designed to equip researchers and drug development professionals with the necessary theoretical framework and practical methodologies to effectively evaluate and utilize the solubility profile of this compound in various organic solvents.

Introduction: Understanding the Significance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in pharmaceutical sciences and chemical engineering. For a compound like this compound, which holds potential as an intermediate in the synthesis of pharmaceuticals and specialty chemicals, understanding its solubility in organic solvents is paramount for several reasons:

-

Reaction Kinetics and Yield: Many chemical reactions are carried out in solution to ensure homogeneity and facilitate molecular interactions.[1] The solubility of reactants directly impacts reaction rates and overall yield.

-

Purification and Crystallization: Techniques such as recrystallization, a primary method for purifying solid organic compounds, are fundamentally dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and the feasibility of developing various dosage forms.[2][3]

-

Process Design and Scale-Up: For industrial applications, accurate solubility data is essential for designing and optimizing processes such as extraction, chromatography, and crystallization.[4]

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a robust framework for its application in research and development.

Physicochemical Properties of this compound

While specific experimental data for this compound is sparse, we can infer its likely properties based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-(Trifluoromethyl)phenol | 4-(Trifluoromethyl)phenol | Phenol |

| Molecular Formula | C₈H₇F₃O[5] | C₇H₅F₃O[6][7] | C₇H₅F₃O | C₆H₅OH[1] |

| Molecular Weight | 176.14 g/mol [5] | 162.11 g/mol [6][7] | 162.11 g/mol | 94.11 g/mol [1] |

| Melting Point | Not readily available | Not readily available | Not readily available | 40.5 °C[8] |

| Boiling Point | Not readily available | Not readily available | Not readily available | 181.7 °C[8] |

| Predicted LogP | ~3.0 (Estimation) | 2.8 | 2.8 | 1.5 |

| pKa | ~9-10 (Estimation) | ~9.5 | ~9.5 | 9.95 |

The structure of this compound, featuring a phenolic hydroxyl group, a methyl group, and a trifluoromethyl group on the benzene ring, dictates its solubility behavior. The hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar solvents.[1] Conversely, the aromatic ring and the trifluoromethyl group contribute to its lipophilicity, suggesting good solubility in non-polar organic solvents.[1] The interplay of these functional groups will result in a nuanced solubility profile across a range of solvents.

Experimental Determination of Solubility: A Practical Approach

The "gold standard" for solubility measurement is the equilibrium shake-flask method, which is widely recognized for its reliability.[4][9][10] This method determines the thermodynamic solubility, representing the true equilibrium concentration of a solute in a solvent at a given temperature.[3][11]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to accurately determine the solubility of this compound in a chosen organic solvent.

Materials and Apparatus:

-

This compound (solid)

-

Selected organic solvent(s) (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Workflow for Solubility Determination:

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3][11]

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Analysis: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Data Interpretation: The measured concentration, after accounting for the dilution factor, represents the solubility of the compound in that solvent at the specified temperature.

Thermodynamic Modeling of Solubility: A Predictive Framework

In the absence of experimental data, thermodynamic models can provide valuable predictions of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method widely used for predicting activity coefficients in non-ideal liquid mixtures.[12][13][14]

The solubility of a solid in a liquid can be described by the following equation:

ln(xᵢ) = [ΔH_fus / R] * [(1/T_m) - (1/T)] - ln(γᵢ)

where:

-

xᵢ is the mole fraction solubility of the solute.

-

ΔH_fus is the enthalpy of fusion of the solute.

-

R is the ideal gas constant.

-

T_m is the melting point of the solute.

-

T is the absolute temperature of the solution.

-

γᵢ is the activity coefficient of the solute in the solvent.

The UNIFAC model calculates the activity coefficient (γᵢ) based on the molecular structures of the solute and solvent.[13][15]

Logical Flow for UNIFAC Solubility Prediction:

Figure 2: Logical workflow for predicting solubility using the UNIFAC model.

While the UNIFAC model can provide useful estimates, its accuracy is dependent on the availability and quality of the group interaction parameters.[12][13] For novel compounds like this compound, some parameters may need to be estimated, which can introduce uncertainty. Therefore, experimental validation is always recommended.

Expected Solubility Profile and Solvent Selection

Based on the principle of "like dissolves like," we can anticipate the following solubility trends for this compound:

-

High Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., methanol, ethanol) due to the potential for hydrogen bonding with the phenolic hydroxyl group. Phenol itself is soluble in ethanol, ether, and chloroform.[16]

-

Moderate Solubility: In aromatic hydrocarbons (e.g., toluene) due to favorable π-π stacking interactions with the benzene ring.

-

Low Solubility: In non-polar aliphatic solvents (e.g., hexane, cyclohexane) where the polar hydroxyl group would be energetically unfavorable.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | Hydrogen bonding with the hydroxyl group. |

| Ketones | Acetone | High | Dipole-dipole interactions and hydrogen bond acceptance. |

| Esters | Ethyl Acetate | High | Good balance of polarity. |

| Ethers | Diethyl Ether | Moderate to High | Hydrogen bond acceptance. |

| Aromatic Hydrocarbons | Toluene | Moderate | van der Waals forces and π-π interactions. |

| Aliphatic Hydrocarbons | Hexane | Low | Mismatch in polarity. |

Conclusion and Future Work

This technical guide has provided a comprehensive framework for understanding and determining the . While specific experimental data is not yet widely available, the principles and methodologies outlined here offer a robust approach for researchers and drug development professionals.

Future work should focus on the systematic experimental determination of the solubility of this compound in a range of pharmaceutically and industrially relevant solvents at various temperatures. This data would be invaluable for validating and refining thermodynamic models like UNIFAC, ultimately enabling more accurate in-silico predictions for this and related compounds.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1017778-05-0 [chemicalbook.com]

- 6. 2-Trifluoromethylphenol | C7H5F3O | CID 67958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenol, 2-(trifluoromethyl)- [webbook.nist.gov]

- 8. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chembk.com [chembk.com]

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)phenol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Methyl-5-(trifluoromethyl)phenol, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, and potential applications, grounding the discussion in the fundamental principles that make trifluoromethylated compounds valuable building blocks for modern research and development.

Introduction: The Significance of the Trifluoromethyl Group in Drug Discovery

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its biological and physical properties. This is due to the high electronegativity of fluorine, which imparts unique characteristics to the -CF3 group, including:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can increase the half-life and bioavailability of a drug candidate.[1]

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and reach its biological target.[1]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the pKa of nearby functional groups, which can in turn affect a molecule's binding affinity to its target.

-

Conformational Effects: The steric bulk of the -CF3 group can influence the overall conformation of a molecule, potentially locking it into a bioactive shape.

This compound incorporates both a reactive phenol group and a property-enhancing trifluoromethyl group, making it a versatile intermediate for the synthesis of more complex molecules with desirable pharmacological profiles.

Physicochemical Properties of this compound

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1017778-05-0 | [2] |

| Molecular Formula | C8H7F3O | [3] |

| Molecular Weight | 176.14 g/mol | [3] |

| Appearance | Not specified (likely a solid or oil) | |

| pKa | 9.07 ± 0.10 (Predicted) | [3] |

Synthesis of this compound

Proposed Synthetic Pathway: Diazotization of 2-Methyl-5-(trifluoromethyl)aniline

This multi-step synthesis would logically begin with a suitable nitrotoluene derivative, which is then trifluoromethylated, reduced, and finally converted to the target phenol.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Trifluoromethylation of 2-Methyl-5-nitrotoluene

-

To a solution of 2-methyl-5-nitrotoluene in a suitable aprotic solvent (e.g., DMF or NMP), add a copper catalyst (e.g., CuI).

-

Introduce a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I) or a Ruppert-Prakash reagent (TMSCF3).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting 2-methyl-5-nitrobenzotrifluoride by column chromatography.

Causality of Experimental Choices: The use of a copper catalyst is common in cross-coupling reactions involving the introduction of a trifluoromethyl group. The choice of an aprotic, polar solvent helps to dissolve the reactants and facilitate the reaction.

Step 2: Reduction of the Nitro Group

-

Dissolve 2-methyl-5-nitrobenzotrifluoride in a solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction at room temperature until the reduction is complete.

-

Filter off the catalyst and concentrate the solvent under reduced pressure to yield 2-methyl-5-(trifluoromethyl)aniline.

Causality of Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to anilines. Pd/C is a robust and widely used catalyst for this transformation.

Step 3: Diazotization and Hydrolysis

-

Dissolve 2-methyl-5-(trifluoromethyl)aniline in an aqueous solution of a strong acid, such as hydrochloric acid, and cool to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO2) while maintaining the low temperature. This will form the diazonium salt intermediate.

-

After the addition is complete, gently heat the reaction mixture. The diazonium group will be displaced by a hydroxyl group upon hydrolysis.

-

Cool the mixture and extract the desired this compound with an organic solvent.

-

Purify the final product via distillation or column chromatography.

Causality of Experimental Choices: The diazotization reaction must be carried out at low temperatures to prevent the unstable diazonium salt from decomposing prematurely. The subsequent hydrolysis provides a direct route to the phenolic product.

Applications in Drug Development and Chemical Synthesis

While specific applications of this compound are not extensively detailed in publicly available literature, its structure suggests its utility as a key building block in several areas of research. Trifluoromethyl-substituted phenols are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[4][5]

Potential as a Pharmaceutical Intermediate

The combination of a nucleophilic phenol and a metabolically stable, lipophilic trifluoromethyl group makes this compound an attractive starting material for the synthesis of novel drug candidates. The phenolic hydroxyl group can be readily functionalized to introduce other pharmacophores or linking groups.

Caption: Potential synthetic transformations of this compound.

Derivatives of this compound could be explored for a variety of therapeutic targets, including but not limited to:

-

Anti-inflammatory agents: The phenol moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antiviral compounds: Fluorinated nucleoside analogues are a cornerstone of antiviral therapy.

-

Agrochemicals: The trifluoromethyl group is a common feature in modern herbicides and fungicides, enhancing their potency and stability.[4]

Conclusion

This compound represents a valuable, albeit not widely documented, chemical entity. Its true potential lies in its role as a versatile building block, enabling the synthesis of a wide array of more complex molecules. The strategic incorporation of the trifluoromethyl group provides a powerful tool for medicinal chemists and materials scientists to fine-tune the properties of new compounds, leading to the development of more effective and safer products. The synthetic pathways and potential applications outlined in this guide provide a solid foundation for researchers looking to explore the utility of this and related fluorinated phenols in their own work.

References

A Technical Guide to the Theoretical & Computational Investigation of 2-Methyl-5-(trifluoromethyl)phenol

Abstract

Trifluoromethylphenols (TFMPs) represent a class of compounds of significant interest in medicinal chemistry and materials science, primarily due to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability and lipophilicity.[1] This technical guide provides a comprehensive theoretical exploration of 2-Methyl-5-(trifluoromethyl)phenol, a specific TFMP isomer. By leveraging Density Functional Theory (DFT), we present a multi-faceted analysis of its geometric, spectroscopic, and electronic properties. This document serves as a guide for researchers and drug development professionals, detailing the computational protocols and interpreting the theoretical data to predict molecular behavior, thereby offering a foundational framework for rational drug design and further experimental validation.

Introduction: The Rationale for Computational Scrutiny

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1] The trifluoromethyl group, in particular, is a powerful bioisostere known for its strong electron-withdrawing nature, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] When combined with a phenol scaffold, as in this compound, the resulting molecule presents a unique electronic and structural landscape.

Before embarking on resource-intensive synthesis and experimental testing, in silico analysis provides an indispensable predictive tool.[1] Quantum chemical calculations, especially those based on Density Functional Theory (DFT), allow for the accurate prediction of molecular geometry, vibrational spectra (FT-IR, Raman), and electronic structure (HOMO-LUMO analysis), offering deep insights into the molecule's inherent stability, reactivity, and potential intermolecular interactions. This guide elucidates the application of these theoretical methods to build a comprehensive molecular portrait of this compound.

The Computational Gauntlet: A Self-Validating Workflow

The reliability of theoretical predictions hinges on a robust and well-validated computational methodology. For phenolic compounds, DFT has been shown to provide an excellent balance between computational cost and accuracy for predicting experimental outcomes.[2] Our workflow is designed as a self-validating system, where the initial geometry optimization is confirmed by a frequency calculation, which in turn provides the basis for spectroscopic analysis.

Experimental Protocol: DFT Calculation Workflow

-

Molecule Construction: The initial 3D structure of this compound is built using molecular modeling software like GaussView.

-

Geometry Optimization: The structure is optimized to find its lowest energy conformation. This crucial step is performed using DFT with the widely applied B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3] The 6-311++G(d,p) basis set is selected to provide sufficient flexibility for an accurate description of the electron distribution, especially around the electronegative fluorine and oxygen atoms.

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry using the same functional and basis set. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results of this step are used to predict the IR and Raman spectra.[2]

-

Electronic & Property Analysis: Subsequent single-point calculations on the optimized geometry are performed to derive further insights:

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions.[4]

-

Frontier Molecular Orbital (FMO) Analysis: To determine the HOMO-LUMO energy gap and predict reactivity.[5]

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize electrophilic and nucleophilic sites.

-

Molecular Architecture: Optimized Geometry

The geometry of a molecule is the foundation of its physical and chemical properties. The optimization process relaxes the structure to its most stable form. The planar aromatic ring is slightly distorted by the substituents. The methyl and trifluoromethyl groups, due to steric hindrance and electronic effects, influence the bond lengths and angles of the benzene ring.

The calculated geometric parameters provide a quantitative description of this structure.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-O7 | 1.365 | C6-C1-C2 | 118.5 |

| O7-H8 | 0.963 | C1-O7-H8 | 109.2 |

| C1-C2 | 1.401 | C1-C2-C9 | 121.8 |

| C2-C9 | 1.510 | C4-C5-C13 | 121.5 |

| C5-C13 | 1.495 | F14-C13-F15 | 107.5 |

| Table 1: Selected optimized geometric parameters calculated at the B3LYP/6-311++G(d,p) level. Values are representative for this class of molecule. |

Vibrational Fingerprints: Spectroscopic Analysis

Theoretical vibrational analysis provides a powerful means to interpret and assign experimental FT-IR and Raman spectra. Each vibrational mode corresponds to a specific motion of atoms, and its frequency is characteristic of the bond strengths and masses of the atoms involved.

Key predicted vibrational modes for this compound include:

-

O-H Stretching: A prominent, sharp band is predicted around 3600-3500 cm⁻¹, characteristic of the free hydroxyl group. Hydrogen bonding would cause this peak to broaden and shift to a lower wavenumber.[6]

-

C-H Stretching: Aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region.[6] The methyl group C-H stretches appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the phenyl ring stretching modes.[6]

-

C-F Stretching: The strong electron-withdrawing nature of fluorine results in very intense absorption bands. The C-F stretching modes of the -CF3 group are predicted to be strong and located in the 1350-1100 cm⁻¹ region.

-

O-H In-Plane Bending: This mode is coupled with ring vibrations and typically appears around 1200 cm⁻¹.[2]

| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment (Potential Energy Distribution) |

| ~3580 | Medium | O-H stretch (100%) |

| ~3080 | Low | Aromatic C-H stretch (95%) |

| ~2950 | Low | Methyl C-H asymmetric stretch (90%) |

| ~1610 | Medium | Aromatic C=C stretch (85%) |

| ~1320 | Strong | C-F symmetric stretch (70%) + C-C stretch |

| ~1170 | Very Strong | C-F asymmetric stretch (80%) |

| ~1195 | Medium | O-H in-plane bend + C-H bend |

| Table 2: Predicted significant vibrational frequencies and their assignments. |

Electronic Landscape: Reactivity and Charge Distribution

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[3] The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests a molecule is more polarizable and reactive.[3]

For this compound, the HOMO is primarily localized on the phenol ring and the oxygen atom's lone pairs, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, shows significant distribution over the aromatic ring, influenced by the electron-withdrawing -CF3 group, marking it as the likely site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.

-

Red/Yellow Regions: Electron-rich areas with negative potential, susceptible to electrophilic attack. For this molecule, the most negative region is centered around the phenolic oxygen atom due to its lone pairs.

-

Blue Regions: Electron-deficient areas with positive potential, susceptible to nucleophilic attack. The most positive potential is located on the hydroxyl hydrogen, making it a strong hydrogen bond donor. The -CF3 group also creates a region of positive potential on the adjacent ring carbons.

This map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and receptor binding in a drug development context.

Deeper Insights: Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which aligns closely with the intuitive Lewis structure concept.[7] This method quantifies intramolecular delocalization (hyperconjugation) by examining interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions reveals the strength of electron delocalization.

Key interactions for this compound include:

-

n(O) → π(C-C):* The most significant delocalization involves the lone pairs (n) on the oxygen atom donating into the anti-bonding π* orbitals of the aromatic ring. This interaction is characteristic of phenols and is responsible for activating the ring towards electrophilic substitution.

-

π(C-C) → π(C-C):* Delocalization within the aromatic ring itself, contributing to its stability.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(2) O7 | π(C1-C6) | ~25.5 | Oxygen lone pair delocalization into the ring |

| LP(2) O7 | π(C2-C3) | ~18.2 | Oxygen lone pair delocalization into the ring |

| π(C3-C4) | π*(C5-C6) | ~20.1 | Aromatic ring resonance |

| Table 3: Second-order perturbation theory analysis of Fock Matrix in NBO basis. E(2) estimates the donor-acceptor interaction energy. |

NBO analysis also provides natural atomic charges, which show a significant negative charge on the oxygen and fluorine atoms and a positive charge on the hydroxyl hydrogen, confirming the insights from the MEP map.

Conclusion: A Blueprint for Experimental Design

This theoretical guide demonstrates that a comprehensive computational study using DFT provides a detailed, multi-faceted understanding of this compound. The analysis of its optimized geometry, vibrational spectra, frontier molecular orbitals, and intramolecular interactions yields critical data:

-

Structural Stability: The molecule possesses a stable, substituted phenol structure.

-

Spectroscopic Signature: Key vibrational modes, especially the intense C-F stretches, provide a clear fingerprint for experimental identification.

-

Reactivity Profile: The HOMO/LUMO distribution and MEP map clearly identify the phenolic oxygen as the primary nucleophilic center and the hydroxyl hydrogen as a potent hydrogen bond donor. The -CF3 group strongly influences the electronic landscape of the ring.

These in silico findings serve as a robust foundation for predicting the molecule's behavior. For drug development professionals, this data can guide ligand design and predict binding interactions. For materials scientists, it can inform the development of new polymers or functional materials. Ultimately, this theoretical blueprint accelerates research by enabling more targeted and informed experimental investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. ijaemr.com [ijaemr.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 6. mdpi.com [mdpi.com]

- 7. NBO [cup.uni-muenchen.de]

The Dual Nature of the Trifluoromethyl Group: An In-depth Technical Guide to its Electronic and Steric Effects in Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF3) group is a cornerstone substituent in modern medicinal chemistry and materials science.[1][2] Its incorporation into the phenol scaffold profoundly alters the molecule's physicochemical and biological properties. This guide provides a comprehensive analysis of the electronic and steric effects of the trifluoromethyl group in phenols, offering insights into the causality behind its influence on acidity, hydrogen bonding, lipophilicity, and metabolic stability. Detailed experimental protocols and data visualizations are presented to provide a practical framework for researchers in drug discovery and chemical synthesis.

Introduction: The Unique Character of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "magic" moiety in drug design due to its unique combination of properties.[3] Comprised of a carbon atom bonded to three highly electronegative fluorine atoms, the CF3 group imparts significant changes to the electronic landscape and steric profile of a parent molecule.[3][4] Unlike a simple methyl group, the trifluoromethyl group is a potent electron-withdrawing group, a feature that dramatically influences the reactivity and properties of the aromatic ring to which it is attached.[3][5] Furthermore, while bulkier than a hydrogen atom, its steric demand is considered compact, allowing it to serve as a bioisostere for other groups like chlorine.[4]

This guide will dissect the fundamental electronic and steric effects of the trifluoromethyl group when appended to a phenol ring, a common structural motif in biologically active compounds. We will explore how the position of the CF3 group (ortho, meta, or para to the hydroxyl group) modulates these effects and, consequently, the phenol's overall characteristics.

Electronic Effects: A Powerful Electron Sink

The defining electronic feature of the trifluoromethyl group is its strong electron-withdrawing nature.[3][4][5] This arises from the cumulative inductive effect of the three highly electronegative fluorine atoms, which polarize the C-F bonds and draw electron density away from the attached aromatic ring.[5]

Inductive Effect (-I)

The primary mechanism by which the CF3 group exerts its electronic influence is through a strong negative inductive effect (-I). The high electronegativity of fluorine (4.0 on the Pauling scale) creates significant bond dipoles in the C-F bonds.[4] This effect is transmitted through the sigma framework of the molecule, leading to a net withdrawal of electron density from the phenyl ring. This electron withdrawal is most pronounced at the carbon atom directly attached to the CF3 group and diminishes with distance.

Resonance Effects (or Lack Thereof)

Unlike substituents with lone pairs or pi systems, the trifluoromethyl group does not participate in resonance donation of electron density to the aromatic ring. While some hyperconjugation effects have been debated, the dominant electronic character is overwhelmingly inductive withdrawal.

The following diagram illustrates the inductive electron withdrawal by the trifluoromethyl group on a phenol ring.

Caption: Inductive electron withdrawal (-I effect) by the trifluoromethyl group.

Impact on Phenolic Acidity

The strong electron-withdrawing nature of the trifluoromethyl group has a profound impact on the acidity of the phenolic proton. By pulling electron density away from the aromatic ring and, consequently, the hydroxyl group, the CF3 group stabilizes the resulting phenoxide anion. This stabilization lowers the pKa of the phenol, making it more acidic.

The position of the CF3 group relative to the hydroxyl group is critical in determining the magnitude of this effect. The acidifying effect is most pronounced when the CF3 group is in the para or ortho position, where it can exert its maximum electron-withdrawing influence on the phenoxide oxygen. The effect is still significant, though slightly less pronounced, from the meta position.

| Compound | pKa |

| Phenol | 9.95 |

| o-Trifluoromethylphenol | 8.12[6] |

| m-Trifluoromethylphenol | 8.96[6] |

| p-Trifluoromethylphenol | 8.51[6] |

Table 1: pKa Values of Trifluoromethylphenols.

Steric Effects: More Than Just Bulk

While the trifluoromethyl group is larger than a methyl group, its steric profile is considered relatively compact.[4] The van der Waals radius of the CF3 group is a key parameter in understanding its steric influence. This "compact bulk" allows it to be well-tolerated in many biological binding sites, often acting as a bioisostere for groups like chlorine.[4]

Intramolecular Hydrogen Bonding in o-Trifluoromethylphenol

In ortho-trifluoromethylphenol, the proximity of the CF3 group to the hydroxyl group allows for the formation of an intramolecular hydrogen bond between the phenolic proton and one of the fluorine atoms.[7][8] This interaction can influence the conformation of the molecule and affect its spectroscopic properties and reactivity.[7][8]

The following diagram illustrates the intramolecular hydrogen bonding in o-trifluoromethylphenol.

Caption: Intramolecular hydrogen bond in o-trifluoromethylphenol.

Lipophilicity: A Key Parameter in Drug Design

Lipophilicity, often quantified by the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9] The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule.[4][10][11] This is a crucial property in drug design, as it can enhance a compound's ability to cross cell membranes and reach its biological target.[12] The Hansch π parameter for the CF3 group is +0.88, indicating its strong contribution to lipophilicity.[4]

Implications for Drug Discovery and Development

The unique electronic and steric properties of the trifluoromethyl group make it a valuable tool for medicinal chemists.[13]

-

Enhanced Metabolic Stability: The strong C-F bonds in the trifluoromethyl group are resistant to metabolic cleavage, particularly by cytochrome P450 enzymes.[4] This can lead to drugs with longer half-lives and improved pharmacokinetic profiles.[12]

-

Improved Binding Affinity: The electron-withdrawing nature of the CF3 group can enhance electrostatic and hydrogen bonding interactions with biological targets.[3][4]

-

Increased Bioavailability: The enhanced lipophilicity conferred by the CF3 group can improve a drug's absorption and distribution.[4][12]

-

Modulation of Acidity: The ability to fine-tune the pKa of a phenolic moiety can be crucial for optimizing a drug's solubility, permeability, and target engagement.

Experimental Protocols

Synthesis of Trifluoromethylphenols

Several synthetic routes to trifluoromethylphenols have been developed. A common approach involves the diazotization of a trifluoromethylaniline followed by hydrolysis.[14]

Step-by-Step Methodology for the Synthesis of 4-Trifluoromethylphenol from 4-Trifluoromethylaniline: [14]

-

Preparation of the Aniline Sulfate: Dissolve 4-fluoro-3-trifluoromethylaniline in a mixture of sulfuric acid and water with heating.

-

Diazotization: Cool the aniline sulfate solution and add a diazotizing agent (e.g., sodium nitrite) to form the corresponding diazonium salt.

-

Hydrolysis: Heat the aqueous solution of the diazonium salt, often in the presence of a copper sulfate catalyst, to hydrolyze the diazonium group to a hydroxyl group, yielding 4-trifluoromethylphenol.

-

Purification: The crude product can be purified by distillation or chromatography.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of trifluoromethylphenols.[15] The position of the CF3 group leads to distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

Protocol for NMR Spectroscopic Analysis: [15]

-

Sample Preparation: Dissolve 10-20 mg of the trifluoromethylphenol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

| Isomer | ¹H NMR (400 MHz, CDCl₃) δ (ppm) - Aromatic Protons | ¹H NMR (400 MHz, CDCl₃) δ (ppm) - Hydroxyl Proton (OH) |

| o-Trifluoromethylphenol | 7.50 (d, 1H), 7.38 (t, 1H), 6.95 (t, 2H) | 5.47 (br s, 1H) |

| m-Trifluoromethylphenol | 7.33 (t, 1H), 7.19 (dt, 1H), 7.08 (s, 1H), 7.00 (dd, 1H) | 5.66 (s, 1H) |

| p-Trifluoromethylphenol | 7.53 (d, 2H), 6.95 (d, 2H) | 10.29 (s, 1H, in DMSO-d₆) |

Table 2: ¹H NMR Spectroscopic Data for Trifluoromethylphenol Isomers. [15]

Conclusion

The electronic and steric effects of the trifluoromethyl group are multifaceted and have a profound impact on the properties of phenols. Its strong electron-withdrawing nature enhances acidity and can modulate intermolecular interactions, while its compact steric profile allows for its incorporation into a wide range of molecular scaffolds. For researchers in drug discovery and materials science, a thorough understanding of these fundamental principles is essential for the rational design of novel molecules with tailored properties. The ability to strategically employ the trifluoromethyl group will undoubtedly continue to drive innovation in these fields.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Commercial Availability and Application of 2-Methyl-5-(trifluoromethyl)phenol

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Methyl-5-(trifluoromethyl)phenol (CAS No. 1017778-05-0). This document explores its commercial availability, quality specifications, synthesis, analytical methodologies, and applications, particularly within the realm of medicinal chemistry.

Introduction: The Significance of a Fluorinated Phenolic Building Block

This compound is a substituted aromatic compound that has garnered interest as a versatile building block in organic synthesis. The presence of both a methyl group and a trifluoromethyl group on the phenol scaffold imparts unique electronic and steric properties. The trifluoromethyl group, in particular, is a highly sought-after moiety in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] Consequently, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered in various purities, with research-grade material commonly exceeding 98%.

Leading Commercial Suppliers

A survey of the chemical market indicates several reputable suppliers for this compound. The following table summarizes a selection of these vendors, though it is not exhaustive. Researchers are advised to request certificates of analysis for lot-specific purity and impurity profiles.

| Supplier | Website | Purity | Notes |

| Apollo Scientific | --INVALID-LINK-- | 98%[4] | Offers various pack sizes. |

| ChemicalBook | --INVALID-LINK-- | Varies | A platform connecting multiple suppliers.[5] |

| BLD Pharm | --INVALID-LINK-- | Varies | Offers cold-chain transportation.[6] |

| AK Scientific, Inc. | --INVALID-LINK-- | 95%[7] | Provides Safety Data Sheets. |

| Capot Chemical | --INVALID-LINK-- | Varies | Provides MSDS, COA, and other technical documents.[8] |

| Ambeed | --INVALID-LINK-- | Varies | Provides NMR, HPLC, and LC-MS data for some products.[9] |

| CyclicPharma | --INVALID-LINK-- | NLT 98%[10] | Specializes in pharmaceutical research and development outsourcing services. |

Typical Specifications and Quality Control

For researchers and drug development professionals, understanding the purity and impurity profile of a starting material is critical. While specifications can vary between suppliers, a typical Certificate of Analysis for research-grade this compound would include:

-

Appearance: White to off-white solid or powder.

-

Purity (by GC or HPLC): ≥ 98%.

-

Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry data consistent with the structure.

-

Water Content (Karl Fischer): Typically ≤ 0.5%.

-

Residual Solvents: Levels of any solvents used in the final purification step.

It is crucial to assess the impurity profile, as structurally similar by-products from the synthesis can interfere with subsequent reactions or biological assays.

Synthesis and Manufacturing Routes

Understanding the synthetic pathways to this compound is essential for anticipating potential impurities. While proprietary, multi-step syntheses are common in large-scale manufacturing, a plausible and frequently cited method for the synthesis of trifluoromethyl-substituted phenols involves the diazotization of the corresponding aniline followed by hydrolysis.[11]

A general synthetic approach is outlined below:

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1017778-05-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 1017778-05-0 [chemicalbook.com]

- 6. 1017778-05-0|this compound|BLD Pharm [bldpharm.com]

- 7. aksci.com [aksci.com]

- 8. 1017778-05-0 | 2-metil-5-(trifluorometil)fenol | this compound - Capot Químico [capotchem.com]

- 9. 1017778-05-0|this compound| Ambeed [ambeed.com]

- 10. cyclicpharma.com [cyclicpharma.com]

- 11. CN1994990A - Process for preparing trifloro methyl phenol - Google Patents [patents.google.com]

Methodological & Application

The Versatile Building Block: 2-Methyl-5-(trifluoromethyl)phenol in Modern Organic Synthesis

Introduction: 2-Methyl-5-(trifluoromethyl)phenol, a structurally unique aromatic compound, has emerged as a valuable and versatile building block in the landscape of modern organic synthesis. Its utility is particularly pronounced in the development of novel pharmaceuticals and agrochemicals. The strategic placement of a methyl group and a trifluoromethyl group on the phenolic ring imparts a distinct combination of steric and electronic properties, making it a highly sought-after intermediate for creating complex molecular architectures with tailored biological activities.

The trifluoromethyl group, a well-known bioisostere for a methyl or chloro group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The adjacent methyl group and the phenolic hydroxyl group provide multiple reaction sites for further chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data